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molecular formula C10H7ClO2S B180707 Methyl 7-chlorobenzo[b]thiophene-2-carboxylate CAS No. 550998-56-6

Methyl 7-chlorobenzo[b]thiophene-2-carboxylate

Cat. No. B180707
M. Wt: 226.68 g/mol
InChI Key: KIMYWTAFZCIPNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07786132B2

Procedure details

3-Chloro-2-fluorobenzaldehyde(1 g, 6.3 mmol) was dissolved in DMSO (10 mL) and treated with methylthioglycolate, followed by diethylamine (0.58 mL, 6.3 mmol). The reaction was heated to 70° C. and stirred overnight. The reaction was allowed to cool down to room temperature and diluted with water (25 mL). The solid that precipitated out of solution was collected by filtration and washed well with water. The solid was then purified by flash chromatography using a gradient of 2 to 20% ethyl acetate in hexanes to afford a white solid (0.8 g).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
methylthioglycolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.58 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3](F)=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=O.C[CH:12]([SH:16])[C:13]([O-:15])=[O:14].[CH2:17](NCC)C>CS(C)=O.O>[Cl:1][C:2]1[C:3]2[S:16][C:12]([C:13]([O:15][CH3:17])=[O:14])=[CH:5][C:4]=2[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C(=C(C=O)C=CC1)F
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
methylthioglycolate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)[O-])S
Step Three
Name
Quantity
0.58 mL
Type
reactant
Smiles
C(C)NCC
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool down to room temperature
CUSTOM
Type
CUSTOM
Details
The solid that precipitated out of solution
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed well with water
CUSTOM
Type
CUSTOM
Details
The solid was then purified by flash chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=CC2=C1SC(=C2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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